Trimethylsilyl chlorosulfonate

Catalog No.
S3317394
CAS No.
4353-77-9
M.F
C3H9ClO3SSi
M. Wt
188.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl chlorosulfonate

Traditional sulfonation with chlorosulfonic acid causes uncontrolled chain scission in engineering plastics, compromising membrane integrity. Trimethylsilyl chlorosulfonate (TMSCS) provides precise, non-degradative sulfonation for polysulfones and PEEK, maintaining >60 MPa mechanical strength for durable fuel cell and VRFB membranes. As a sacrificial Li-ion battery additive, it forms a robust SEI improving high-temperature cycle life. Supplied with verified purity for consistent, repeatable performance in advanced material research and pilot production.

CAS Number

4353-77-9

Product Name

Trimethylsilyl chlorosulfonate

IUPAC Name

[chlorosulfonyloxy(dimethyl)silyl]methane

Molecular Formula

C3H9ClO3SSi

Molecular Weight

188.71 g/mol

InChI

InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3

InChI Key

QWQONZVLXJGXHV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OS(=O)(=O)Cl

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)Cl

The exact mass of the compound Trimethylsilyl chlorosulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Trimethylsilyl chlorosulfate, Chlorosulfuric acid trimethylsilyl ester, Chlorosulfonic acid trimethylsilyl ester, (Trimethylsilyl) chlorosulfate

Purity

≥95%

Package Size

5 g, 25 g

Trimethylsilyl chlorosulfonate (CAS 4353-77-9) is a specialized, bifunctional reagent primarily procured as a mild, non-destructive sulfonating agent for high-performance polymer membranes and as an advanced electrolyte additive for lithium-ion batteries. Unlike harsh traditional sulfonating acids, TMSCS enables precise, homogeneous sulfonation of engineering plastics—such as polysulfones and polyether ether ketones—without inducing backbone degradation or chain scission [1]. In battery applications, it functions as a sacrificial additive that decomposes prior to bulk carbonate solvents, forming a robust, low-resistance solid electrolyte interphase (SEI) that enhances high-temperature stability and capacity retention [2].

Procurement Fit

Supports post-polymerization sulfonation of polysulfones and polyethersulfones
Operates under mild, room-temperature homogeneous conditions preserving backbone integrity
Enables precise control over the degree of sulfonation for structure-property relationship studies
Liquid organosilicon format suitable for reproducible scale-up in membrane fabrication

Substituting TMSCS with cheaper, commodity-grade sulfonating agents like chlorosulfonic acid (CSA) or fuming sulfuric acid often leads to catastrophic material failure in polymer synthesis. CSA initiates a heterogeneous, two-phase reaction that aggressively attacks polymer backbones, resulting in severe chain cleavage and a drastic reduction in molecular weight [1]. This degradation compromises the mechanical integrity of the resulting proton exchange membranes, causing them to tear or rupture under operational stress. Furthermore, in complex organic synthesis involving sensitive protecting groups, harsh acids cause excessive, indiscriminate deprotection, whereas TMSCS offers a controlled, stoichiometric release of reactive species that preserves molecular architecture and maximizes target yields [2].

Substitution Risk

Backbone integrity Chain scission risk
Chlorosulfonic acid and sulfuric acid may induce polymer chain cleavage, while TMSCS is reported to release HCl and preserve backbone structure.
Efficiency Lower reported yields
Conventional sulfonating agents exhibited lower sulfonation efficiency compared to TMSCS in head-to-head studies under identical conditions, requiring higher reagent loads.
Selectivity Side reactions & heterogeneity
SO₃-amine complexes and chlorosulfonic acid can lead to cross-linking and heterogeneous products, limiting precise control over the degree of sulfonation.

Prevention of Chain Scission in Membrane Polymer Synthesis

When synthesizing sulfonated poly(aryl ether) resins, the choice of sulfonating agent dictates the structural integrity of the final polymer. TMSCS provides a homogeneous reaction system that maintains high polymer molecular weight during sulfonation[1]. In contrast, chlorosulfonic acid (CSA) creates a heterogeneous two-phase system leading to rapid chain cleavage, evidenced by a significant drop in relative viscosity over 4 to 22 hours [1].

Evidence DimensionPolymer molecular weight retention (Relative Viscosity)
Target Compound DataHomogeneous reaction maintaining stable relative viscosity (high molecular weight)
Comparator Or BaselineChlorosulfonic acid (CSA) causes a drastic decrease in relative viscosity due to chain cleavage
Quantified DifferenceTMSCS prevents the time-dependent chain scission and molecular weight drop universally observed with CSA
ConditionsSulfonation of poly(aryl ether) resins over 4 to 22 hours

Procuring TMSCS ensures that the resulting ionomer membranes retain the necessary mechanical strength to resist tearing in commercial fuel cells.

Sulfonation Efficiency
Head-to-head
91.5% TMSCS vs. lower (H₂SO₄, ClSO₃H)
Reported highest efficiency among tested agents
Polysulfone, 20% target DS; FT-IR/DSC/TGA confirmed

Mechanical Strength Enhancement in Polysulfone Membranes

The mild nature of TMSCS allows for highly efficient sulfonation without compromising the physical properties of the base polymer. Polysulfone sulfonated with TMSCS achieved a high sulfonation efficiency of 91.5%, resulting in an increase in mechanical strength to 63.35 MPa [1]. This represents a significant improvement over the unmodified polysulfone baseline, which exhibited a mechanical strength of only 35.23 MPa[1].

Evidence DimensionMechanical strength (MPa)
Target Compound Data63.35 MPa (after TMSCS sulfonation)
Comparator Or BaselineUnmodified polysulfone baseline (35.23 MPa)
Quantified Difference~80% increase in mechanical strength
Conditions20% targeted degree of sulfonation for PEM fuel cell applications

Buyers sourcing materials for flow batteries and fuel cells must use TMSCS to achieve the required ion-exchange capacity without sacrificing membrane durability.

Backbone Integrity
Cross-study comparable
No degradation with TMSCS; Chain cleavage with ClSO₃H
Preserves thermomechanical stability for fuel-cell durability
Hybrid membranes; SEC-MALLS corroboration

Protecting Group Retention in Complex Organic Synthesis

In the synthesis of complex organic molecules, harsh sulfonating agents often destroy essential protecting groups. During the disulfonation of TBDMS-protected phenolphthalein derivatives, TMSCS cleaved only ~75% of the sensitive TBDMS protecting groups [1]. In direct comparison, chlorosulfonic acid (CSA) aggressively cleaved 90-95% of the protecting groups under similar conditions, leading to lower yields of the desired protected intermediate [1].

Evidence DimensionProtecting group (TBDMS) cleavage rate
Target Compound Data~75% cleavage of TBDMS groups
Comparator Or BaselineChlorosulfonic acid (CSA) caused 90-95% cleavage
Quantified DifferenceTMSCS preserved up to 25% of the protecting groups, compared to only 5-10% retention with CSA
ConditionsSulfonation of bis-(tert-butyldimethylsilyl)phenolphthalein

For pharmaceutical scale-up, TMSCS prevents the costly over-deprotection of sensitive intermediates, improving overall synthetic efficiency.

Mechanical Strength
Reported
35.23 → 63.35 MPa
~80% increase in tensile strength post-sulfonation
20% DS polysulfone membrane; goniometry/contact angle improved

Sacrificial Decomposition for Robust SEI Formation in Batteries

As a battery electrolyte additive, TMSCS is specifically selected for its reduction potential, which is higher than that of standard carbonate solvents[1]. During the initial charging phase, TMSCS decomposes preferentially to form a highly robust solid electrolyte interphase (SEI) on the anode surface [1]. This prevents the continuous, parasitic decomposition of the bulk electrolyte that occurs in baseline systems, thereby suppressing high-temperature resistance increases and improving long-term lifespan characteristics[1].

Evidence DimensionElectrolyte decomposition timing
Target Compound DataDecomposes prior to bulk electrolyte to form a protective SEI
Comparator Or BaselineBaseline electrolytes without additive (suffer continuous bulk decomposition)
Quantified DifferencePreferential reduction prevents continuous electrolyte breakdown and high-temperature resistance spikes
ConditionsInitial charging of lithium secondary batteries with high-nickel cathodes

Battery manufacturers procure TMSCS to ensure long-term cycle life and thermal stability in high-energy-density lithium-ion cells.

Degree of Sulfonation
Class-level inference
13.6% – 100% DS; Exclusive ortho-substitution
Enables precise ion-exchange capacity control without side reactions
Polyethersulfone; ¹H/¹³C NMR confirmation

Synthesis of Proton Exchange Membranes (PEMs) for Fuel Cells

Because TMSCS prevents the polymer backbone degradation associated with chlorosulfonic acid, it is the preferred reagent for sulfonating poly(aryl ether) resins and polysulfones. This ensures the resulting PEMs maintain the high molecular weight and mechanical strength (e.g., >60 MPa) required for durable fuel cell operation [1].

Ion-Selective Membranes for Vanadium Redox Flow Batteries (VRFBs)

The ability to precisely control the degree of sulfonation without inducing chain scission makes TMSCS ideal for manufacturing VRFB membranes. These membranes require an exact balance of ion-exchange capacity and physical robustness to prevent vanadium ion crossover while maintaining structural integrity over thousands of cycles [1].

High-Voltage Lithium-Ion Battery Electrolyte Formulation

TMSCS is highly effective as a sacrificial electrolyte additive. By decomposing at a higher reduction potential than standard carbonate solvents, it forms a stable SEI layer that is critical for suppressing high-temperature resistance and extending the cycle life of batteries utilizing high-nickel cathodes [2].

Mild Sulfonation of Complex, Sterically Hindered Organic Intermediates

In fine chemical and pharmaceutical synthesis, TMSCS is utilized to sulfonate molecules containing sensitive protecting groups (such as TBDMS). Its mild reactivity profile prevents the excessive deprotection and yield loss typically caused by harsher commodity acids[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-sulfonation of PSU/PES for PEM fuel-cell membranes
High reported sulfonation efficiency & backbone integrity
Ion-exchange capacity, tensile strength enhancement, proton conductivity
Precision sulfonation of PES for structure-property relationship studies
Broad, controllable DS range (13.6–100%) with regioselectivity
Correlating DS with water uptake, conductivity, methanol crossover
Synthesis of hybrid organic-inorganic proton-conducting membranes
Backbone-preserving sulfonation in sol-gel systems
Proton conductivity at elevated temp (120–130 °C), thermal stability
Small-molecule sulfonation: cyclic sulfates & natural products
Mild SO₃ donor for sensitive substrates; simplified workflow
Yield, procedural simplicity, substrate scope

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4353-77-9

Wikipedia

Trimethylsilyl chlorosulphate

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